molecular formula C23H24N4O4 B2598850 Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251627-44-7

Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate

Cat. No. B2598850
M. Wt: 420.469
InChI Key: VUUGWXLONLIWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications

Catalytic Enantioselective Reactions

Optically active aminonaphthols, obtained through condensation and methylation processes, have been used to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities. This methodology could potentially be applied to the synthesis or modification of Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate to achieve specific stereochemical outcomes (Liu et al., 2001).

Synthesis of Aminoquinolines and Naphthyridines

A one-pot synthesis method has been developed for 3-aminoquinolines from ortho-aminobenzaldehydes, leading to the efficient preparation of key intermediates for the synthesis of anilino-benzo[b]naphthyridine derivatives. This approach underscores the versatility in synthesizing complex naphthyridine structures, which could inform the synthesis or functionalization of Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate (Wang et al., 2004).

Antiproliferative Properties of Derivatives

Studies on N-substituted 2-aminochromones and their benzo-fused derivatives, including morpholino derivatives, have revealed significant inhibition of DNA synthesis and clonal growth in HeLa cells. These findings highlight the potential of structurally related compounds, such as Ethyl 3-((7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate, in biomedical research focused on antiproliferative properties (Roma et al., 1998).

properties

IUPAC Name

ethyl 3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-3-31-23(29)16-5-4-6-17(13-16)26-20-18-8-7-15(2)25-21(18)24-14-19(20)22(28)27-9-11-30-12-10-27/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGWXLONLIWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

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